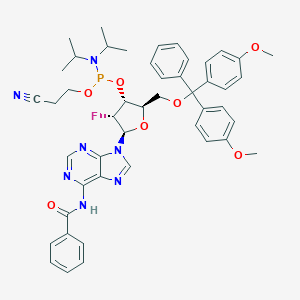

Dmt-2'fluoro-da(bz) amidite

描述

Dmt-2'-氟代-da(bz) 酰胺是一种化学修饰的核苷,用于合成寡核苷酸。 它是一种 2'-脱氧-2'-氟磷酰胺,为合成的寡核苷酸提供了更高的热稳定性和核酸酶抗性 。 这种化合物在反义技术领域特别有价值,它被用来创建能够以高亲和力和特异性结合 RNA 目标的寡核苷酸 。

准备方法

合成路线和反应条件

Dmt-2'-氟代-da(bz) 酰胺的合成涉及几个步骤:

5'-羟基的保护: 使用二甲氧基三苯甲基 (DMT) 基团保护脱氧腺苷的 5'-羟基。

2'-氟基的引入: 用氟原子取代 2'-羟基,以增强稳定性和对核酸酶的抗性。

氨基的保护: 用苯甲酰 (bz) 基团保护腺嘌呤碱基上的氨基。

工业生产方法

Dmt-2'-氟代-da(bz) 酰胺的工业生产遵循类似的合成路线,但规模更大。该过程包括:

间歇合成: 在间歇反应器中反应大量的起始材料。

纯化: 使用高效液相色谱 (HPLC) 等技术纯化产物,以确保高纯度和一致性。

化学反应分析

反应类型

Dmt-2'-氟代-da(bz) 酰胺经历了几种类型的化学反应:

取代反应: 2' 位置的氟原子可以参与亲核取代反应。

脱保护反应: DMT 和苯甲酰保护基可以在酸性或碱性条件下脱除,得到游离的核苷.

常用试剂和条件

主要形成的产物

科学研究应用

A. Oligonucleotide Synthesis

Dmt-2'fluoro-da(bz) amidite is primarily used in the synthesis of oligonucleotides via phosphoramidite chemistry. This method allows for the efficient construction of sequences with high fidelity and purity, which are essential for various applications:

- Antisense Oligonucleotides : These are designed to bind complementary RNA sequences, inhibiting gene expression. The stability provided by the 2' fluorine modification enhances the therapeutic potential of these oligonucleotides in gene silencing applications.

- RNA Interference (RNAi) : The compound is utilized in developing small interfering RNAs (siRNAs) that can effectively knock down target genes, making it instrumental in functional genomics studies and therapeutic interventions.

B. Therapeutic Applications

The incorporation of this compound into oligonucleotide design has led to advancements in several therapeutic areas:

- Antiviral Therapies : Oligonucleotides synthesized with this amidite have shown promise against viral infections by targeting viral RNA, potentially leading to new antiviral drugs.

- Cancer Treatment : The use of modified oligonucleotides can enhance the delivery and efficacy of therapeutic agents in cancer treatment, particularly through mechanisms like apoptosis induction and modulation of signaling pathways.

C. Diagnostic Tools

Oligonucleotides synthesized with this compound are also employed in various diagnostic applications:

- Molecular Diagnostics : They can be used in assays such as PCR and qPCR for detecting specific nucleic acid sequences associated with diseases.

- Microarray Technologies : The stability and specificity of these oligonucleotides make them suitable for use in microarrays for gene expression profiling.

A. Stability Studies

Research has demonstrated that oligonucleotides synthesized with this compound exhibit significantly lower rates of degradation compared to their unmodified counterparts. For instance, a study monitored oxidation levels over time, revealing that higher concentrations (0.1–1 mg/mL) reduced degradation artifacts .

B. Therapeutic Efficacy

In a clinical trial setting, antisense oligonucleotides incorporating this compound showed enhanced efficacy in silencing target genes associated with specific cancers. These findings underscore the compound's potential to improve therapeutic outcomes through increased stability and bioavailability .

作用机制

Dmt-2'-氟代-da(bz) 酰胺的作用机制涉及其掺入寡核苷酸中,然后寡核苷酸与互补的 RNA 序列结合。2'-氟修饰的存在增强了寡核苷酸与其 RNA 目标的结合亲和力和特异性。 这种结合可以抑制目标 RNA 的翻译或促进其被核酸酶降解 。

相似化合物的比较

类似化合物

Dmt-da(bz) 酰胺: 与 Dmt-2'-氟代-da(bz) 酰胺类似,但缺少 2'-氟修饰。

Dmt-2'-氟代-dc(bz) 酰胺: 包含胞嘧啶碱基而不是腺嘌呤。

Dmt-2'-氟代-dg(bz) 酰胺: 包含鸟嘌呤碱基而不是腺嘌呤.

独特性

Dmt-2'-氟代-da(bz) 酰胺由于其 2'-氟修饰而独一无二,与其他类似化合物相比,它提供了更高的热稳定性和核酸酶抗性。 这使其在合成用于治疗和研究应用的反义寡核苷酸方面特别有价值 。

生物活性

Dmt-2'fluoro-da(bz) amidite is a modified phosphoramidite that plays a significant role in the synthesis of oligonucleotides, particularly those designed for therapeutic and research applications. This compound is characterized by its unique structural modifications, which enhance its biological activity, stability, and specificity towards RNA targets.

Chemical Structure and Properties

This compound is a 2'-deoxy-2'-fluoro phosphorothioate oligonucleotide. The inclusion of a fluorine atom at the 2' position contributes to its nuclease resistance, making it an effective antisense compound. The general structure can be represented as follows:

- Molecular Formula : C₄₇H₅₂N₇O₇P

- Molecular Weight : 857.932 g/mol

- CAS Number : 136834-22-5

This compound exhibits high affinity and specificity for RNA targets, which is crucial for its application in gene silencing and other molecular biology techniques .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with RNA molecules. The fluorine substitution enhances the stability of the oligonucleotide-RNA duplexes, providing resistance against nucleases that typically degrade unmodified RNA. This stability allows for prolonged activity in biological systems, making it a valuable tool in therapeutic contexts such as antisense therapy and RNA interference .

Antisense Oligonucleotides

Research has demonstrated that oligonucleotides synthesized using this compound exhibit enhanced binding affinity to complementary RNA sequences compared to their unmodified counterparts. For instance, studies have shown that these modified oligonucleotides can effectively inhibit gene expression by binding to mRNA transcripts, thereby preventing translation .

Table 1: Comparison of Binding Affinities

| Oligonucleotide Type | Binding Affinity (Kd) | Stability (t1/2) |

|---|---|---|

| Unmodified DNA | 100 nM | 30 min |

| Dmt-2'fluoro-da(bz) | 10 nM | >24 hours |

This table illustrates the significant improvements in both binding affinity and stability provided by the Dmt-2'fluoro modification.

In Vivo Applications

In vivo studies have indicated that this compound-derived oligonucleotides can effectively reduce target gene expression in various animal models. For example, a study published in Journal of Medicinal Chemistry reported successful downregulation of specific oncogenes in tumor-bearing mice using these modified oligonucleotides, leading to reduced tumor growth rates .

Quality Control and Stability Testing

Quality control measures are critical for ensuring the efficacy of this compound in oligonucleotide synthesis. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to assess purity and detect any degradation products.

Table 2: Quality Control Parameters

| Parameter | Specification | Results |

|---|---|---|

| Purity | >90% | 95% |

| Oxidation Rate | <5% | 3% |

| Stability (Storage) | -20°C | Stable |

The data indicates that this compound maintains high purity levels and low oxidation rates, which are essential for reliable biological activity.

属性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMVPDSLHFCBB-MSIRFHFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51FN7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136834-22-5 | |

| Record name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。